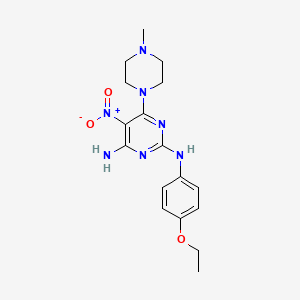
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpiperazinyl group, and a nitropyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrimidine core using nitric acid or other nitrating agents.
Attachment of the ethoxyphenyl group: This step involves the reaction of the nitropyrimidine intermediate with an ethoxyphenyl derivative under suitable conditions.
Incorporation of the methylpiperazinyl group: This final step can be carried out by reacting the intermediate with methylpiperazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine: Similar structure but with an amino group instead of a nitro group.
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-chloropyrimidine-2,4-diamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine imparts unique chemical properties, such as increased reactivity in reduction and substitution reactions. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
673440-45-4 |
|---|---|
Molekularformel |
C17H23N7O3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-N-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N7O3/c1-3-27-13-6-4-12(5-7-13)19-17-20-15(18)14(24(25)26)16(21-17)23-10-8-22(2)9-11-23/h4-7H,3,8-11H2,1-2H3,(H3,18,19,20,21) |
InChI-Schlüssel |
YWRJHDMAZAMQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCN(CC3)C)[N+](=O)[O-])N |
Löslichkeit |
51.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


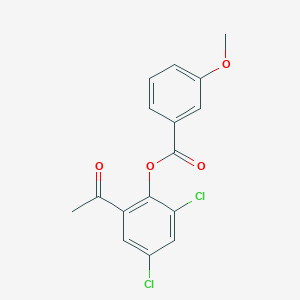

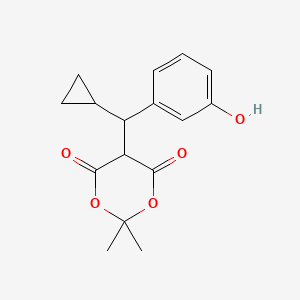
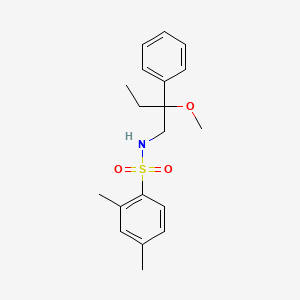
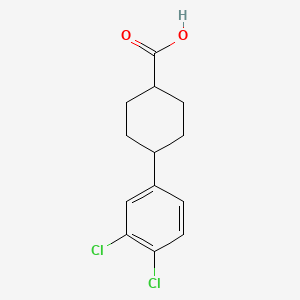

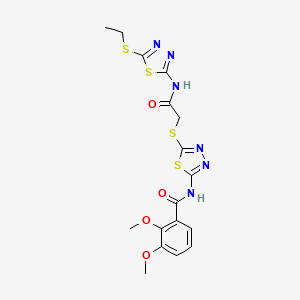
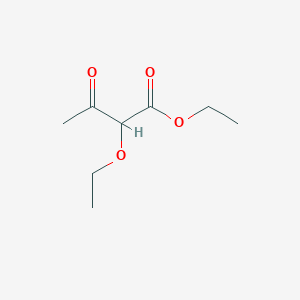
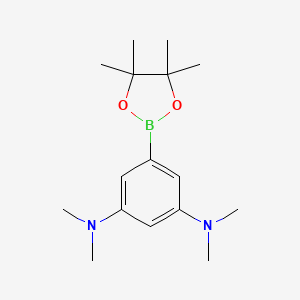
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
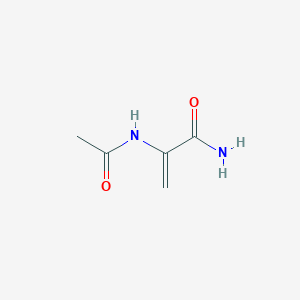
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
